molecular formula C17H31NO2 B3875595 3,7-Dimethyloct-6-enyl 2-piperidin-1-ylacetate

3,7-Dimethyloct-6-enyl 2-piperidin-1-ylacetate

Cat. No.: B3875595
M. Wt: 281.4 g/mol
InChI Key: YNCRLJORIAPKTP-UHFFFAOYSA-N
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Description

3,7-Dimethyloct-6-enyl 2-piperidin-1-ylacetate is an organic compound with the molecular formula C17H31NO2. It is a derivative of citronellyl acetate, which is commonly found in essential oils such as citronella oil. This compound is known for its potential therapeutic properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyloct-6-enyl 2-piperidin-1-ylacetate typically involves the esterification of 3,7-dimethyloct-6-enol with 2-piperidin-1-ylacetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

3,7-Dimethyloct-6-enyl 2-piperidin-1-ylacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the formulation of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3,7-Dimethyloct-6-enyl 2-piperidin-1-ylacetate involves its interaction with specific molecular targets and pathways. It is known to modulate cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) activity, leading to increased levels of acetylcholine in synaptic clefts. This action enhances cholinergic signaling, which is beneficial in conditions such as Alzheimer’s disease. Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological effects.

Comparison with Similar Compounds

    Citronellyl acetate: A structurally related compound with similar aromatic properties.

    Geranyl acetate: Another ester with a similar backbone but different functional groups.

    Linalyl acetate: A compound with a similar ester group but different carbon chain structure.

Uniqueness: 3,7-Dimethyloct-6-enyl 2-piperidin-1-ylacetate is unique due to its combination of the citronellyl moiety with a piperidinylacetate group. This structural feature imparts distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.

Properties

IUPAC Name

3,7-dimethyloct-6-enyl 2-piperidin-1-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO2/c1-15(2)8-7-9-16(3)10-13-20-17(19)14-18-11-5-4-6-12-18/h8,16H,4-7,9-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCRLJORIAPKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CCOC(=O)CN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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